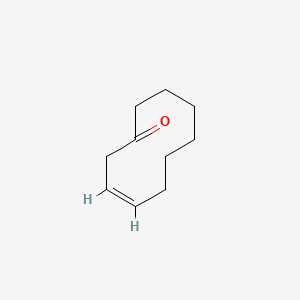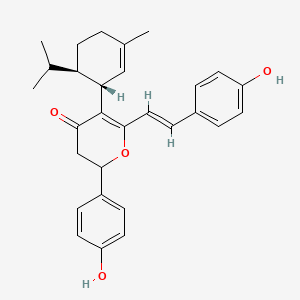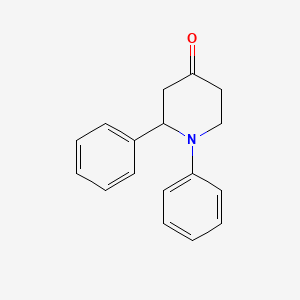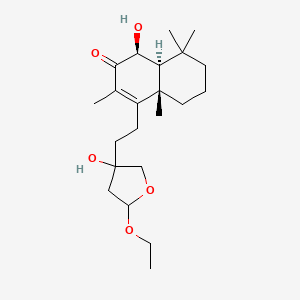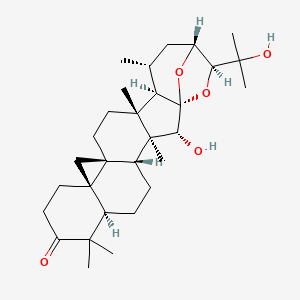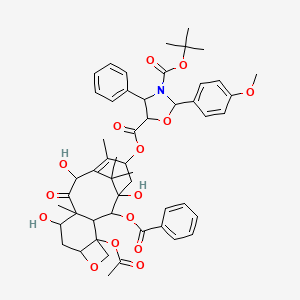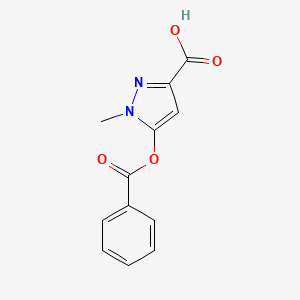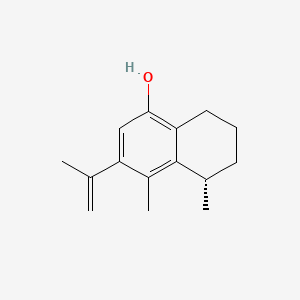
Cinalbicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinalbicol is a natural sesquiterpenoid compound derived from the roots of Cacalia roborowskii . It has a molecular formula of C15H20O and a molecular weight of 216.32 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Cinalbicol can be synthesized through various chemical methods. One common method involves the chemical synthesis of (S)-5,6,7,8-tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol . The specific preparation methods require the use of chemical reagents and conditions and may involve multiple steps.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Cacalia roborowskii . The extraction process may use solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically greater than 98% .
化学反应分析
Types of Reactions: Cinalbicol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学研究应用
In chemistry, it is used as a starting material for the synthesis of other bioactive compounds . In biology and medicine, Cinalbicol has shown potential as an inhibitor of specific proteins involved in tumor growth and proliferation, making it an effective inhibitor of cancer cell growth . Additionally, it has been studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases .
作用机制
The mechanism of action of Cinalbicol involves the inhibition of specific proteins that play a crucial role in tumor growth and proliferation . By inhibiting these proteins, this compound can effectively reduce the growth and spread of cancer cells. The molecular targets and pathways involved in this process include the inhibition of specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation .
相似化合物的比较
Cinalbicol is unique among sesquiterpenoids due to its specific biological activities and potential therapeutic applications. Similar compounds include other sesquiterpenoids such as clerosterol and liquiritigenin . These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
List of Similar Compounds:- Clerosterol
- Liquiritigenin
- Quercetin-3-O-sophoroside
This compound stands out due to its unique mechanism of action and its potential as an inhibitor of cancer cell growth, making it a valuable compound for further research and development.
属性
IUPAC Name |
(5S)-4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASRCZOCLQESM-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
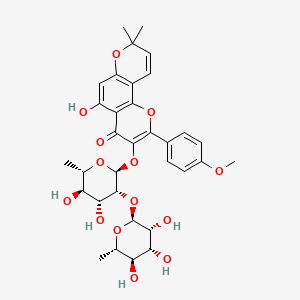
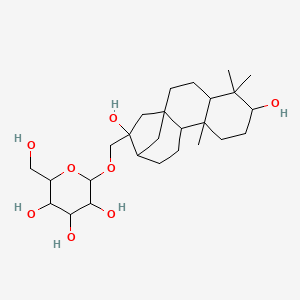
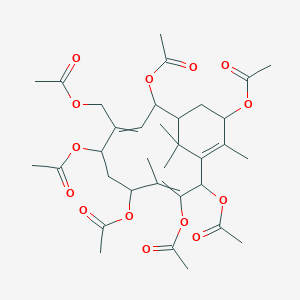
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/new.no-structure.jpg)
